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Compound of Interest

Compound Name: MES MONOHYDRATE

Cat. No.: B1172083 Get Quote

This guide provides researchers, scientists, and drug development professionals with detailed

answers to frequently asked questions and troubleshooting advice for using 2-(N-

morpholino)ethanesulfonic acid (MES) buffer in enzyme kinetics experiments.

Frequently Asked Questions (FAQs)
Q1: What is MES buffer and why is it a good choice for
enzyme kinetics?
MES is a zwitterionic biological buffer, one of the original "Good's buffers". It is favored in many

biochemical and biological research applications for several key properties:

Optimal pH Range: MES has a pKa of approximately 6.15 at 25°C, providing reliable

buffering capacity in the slightly acidic pH range of 5.5 to 6.7. This is ideal for enzymes that

exhibit maximum activity in this range.

Minimal Metal Ion Binding: MES buffer shows poor affinity for most metal ions, which is a

significant advantage for studying metalloenzymes where other buffers (like phosphate or

Tris) might chelate essential metal cofactors and interfere with the reaction.

High Stability: It is chemically and enzymatically stable, ensuring it doesn't degrade or

interfere with the reaction being studied.
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Low UV Absorbance: MES has minimal absorbance in the UV spectrum, making it highly

compatible with spectrophotometric assays used to monitor enzyme activity.

Biological Inertness: As a zwitterionic buffer, it is not absorbed through cell membranes.

Q2: What is the optimal concentration of MES buffer for
an enzyme assay?
There is no single optimal concentration; it must be determined empirically for each specific

enzyme and set of experimental conditions. While a concentration of 0.1 M is commonly used,

the ideal concentration is a balance between maintaining a stable pH (buffering capacity) and

avoiding potential enzyme inhibition. High buffer concentrations can sometimes inhibit enzyme

activity. Therefore, it is recommended to perform a concentration titration (e.g., 25 mM, 50 mM,

100 mM, 200 mM) to find the concentration that maximizes enzyme activity while ensuring pH

stability.

Q3: How does MES compare to other common buffers
used in enzyme kinetics?
The choice of buffer is a critical parameter that can significantly influence enzyme kinetic

results. MES is particularly useful for its inertness in reactions involving metal ions, a common

issue with buffers like Tris and phosphate.
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Buffer

Useful pH

Range (at

25°C)

Metal Ion

Chelation

Temperature

Sensitivity

(dpKa/°C)

Key

Considerations

MES 5.5 – 6.7 Negligible -0.011

Excellent for

metalloenzymes

and UV-based

assays.

Phosphate (PBS) 6.2 – 8.2

Can precipitate

divalent cations

(e.g., Ca²⁺) and

inhibit some

enzymes.

-0.0028

Mimics

physiological

conditions but

can be inhibitory

or interfere with

phosphate-

producing

reactions.

Tris 7.0 – 9.0

Chelates various

metal ions (e.g.,

Mn²⁺, Cu²⁺),

potentially

inhibiting

metalloenzymes.

-0.031

pKa is highly

sensitive to

temperature

changes, which

can alter pH

during

experiments.

HEPES 6.8 – 8.2
Low metal-

binding capacity.
-0.014

A good all-

purpose buffer

for physiological

pH; often a

suitable

alternative to Tris

for sensitive

enzymes.
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Q4: How do I prepare a 0.5 M MES stock solution at pH
6.0?
This protocol provides a standard method for preparing a MES buffer stock solution.

Materials:

MES free acid powder (MW: 195.24 g/mol )

High-purity, deionized water (dH₂O)

10 N Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

Calibrated pH meter

Stir plate and stir bar

Graduated cylinders and a volumetric flask

0.22 µm sterile filter unit

Methodology:

Weigh MES Powder: For 1 liter of 0.5 M MES solution, weigh out 97.62 g of MES free acid.

Dissolve in Water: Add the powder to a beaker containing approximately 800 mL of dH₂O.

Place the beaker on a stir plate and stir until the powder is completely dissolved. The initial

pH will be acidic.

Adjust pH: While stirring, slowly add 10 N NaOH dropwise to raise the pH. Monitor the pH

continuously with a calibrated pH meter. Be patient, as pH adjustments can take time to

stabilize. If you overshoot the target pH, use HCl to adjust it back down. Continue until the

pH is stable at 6.0.

Bring to Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Add dH₂O to

bring the final volume to the 1 L mark.
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Sterilization and Storage: For long-term use, sterile-filter the solution through a 0.22 µm filter

to remove potential microbial contamination. Store the buffer at 4°C.
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Begin Preparation

Dissolve in ~80% Final Volume
of dH₂O

Adjust pH with NaOH/HCl
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Caption: Workflow for preparing a MES buffer stock solution.

Q5: What is the general protocol to determine the
optimal MES buffer concentration for my enzyme?
Optimizing the buffer concentration is essential for achieving accurate and reproducible kinetic

data. This involves testing a range of concentrations to find the one that provides the best

balance of buffering capacity and enzyme activity.

Methodology:

Prepare a Range of Buffer Concentrations: Using your MES stock solution, prepare a series

of dilutions at the desired pH (e.g., 25 mM, 50 mM, 100 mM, 150 mM, and 200 mM).

Establish Assay Conditions: Keep the concentrations of the enzyme, substrate(s), and any

cofactors constant across all experiments. Ensure the temperature is controlled.

Perform Kinetic Assays: For each MES buffer concentration, measure the initial reaction

velocity at a range of substrate concentrations. This is necessary to determine the key kinetic

parameters.

Determine Kinetic Parameters: For each buffer concentration, plot the initial velocity versus

substrate concentration and fit the data to the Michaelis-Menten equation to determine the

Vmax (maximum velocity) and Km (Michaelis constant).

Analyze and Compare: Create a table to compare the Vmax and Km values obtained at each

MES concentration. The optimal buffer concentration is typically the one that results in the

highest Vmax or catalytic efficiency (kcat/Km) without showing signs of inhibition.

Example Data: Effect of MES Concentration on Hypothetical Enzyme Activity

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1172083?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MES

Concentration

(mM)

Vmax (µM/min) Km (µM)

Catalytic

Efficiency

(Vmax/Km)

Observation

25 95 52 1.83

Good activity, but

potential for pH

drift if reaction

produces

acid/base.

50 148 50 2.96

Increased Vmax,

indicating better

buffering or ionic

strength.

100 155 51 3.04

Peak activity and

efficiency

observed.

150 151 55 2.75

Slight decrease

in efficiency, Km

starts to

increase.

200 130 65 2.00

Apparent buffer

inhibition;

significant drop

in Vmax and

increase in Km.

Based on this hypothetical data, 100 mM MES would be chosen as the optimal concentration

for subsequent experiments.
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Caption: Experimental workflow for optimizing MES buffer concentration.
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Troubleshooting Guide
Q6: My enzyme activity is lower than expected. Could
the MES buffer be the issue?
Yes, the buffer is a common cause of suboptimal enzyme activity. Before investigating other

factors, systematically check the buffer itself.

Incorrect pH: This is the most frequent issue. Verify the pH of your buffer stock at the

temperature of your assay, as the pKa of MES is temperature-dependent. A small deviation

from the optimal pH can cause a large drop in activity.

Incorrect Concentration: An error in calculation or dilution could lead to a buffer that is too

concentrated (causing inhibition) or too dilute (providing insufficient buffering capacity).

Contamination: The buffer may be contaminated with heavy metals, proteases, or microbial

growth if stored improperly. Using a fresh, sterile-filtered stock is recommended.

Degradation: While MES is stable, old buffer stocks should be discarded. Always check for

discoloration or precipitation before use.
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Caption: Troubleshooting flowchart for low enzyme activity related to buffer issues.
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Q7: I'm seeing inconsistent or non-reproducible results.
How can I diagnose buffer-related problems?
Inconsistency often points to a lack of control over experimental parameters.

Insufficient Buffering Capacity: If your reaction generates or consumes protons, a low-

concentration buffer may not be able to maintain a stable pH throughout the assay, leading

to variable reaction rates. Try a higher buffer concentration.

Temperature Fluctuations: Since the pKa of MES changes with temperature, running assays

at inconsistent temperatures will lead to pH shifts and, consequently, variable results. Always

ensure all components and equipment are thermally equilibrated.

Inconsistent Preparation: Using different batches of water, powder, or improperly calibrated

pH meters can introduce variability. Standardize your preparation protocol and use a single,

well-characterized stock for a series of experiments.

Q8: My enzyme requires metal ions for activity. Is MES a
good choice?
Yes, MES is an excellent choice for studying most metalloenzymes. Unlike buffers such as Tris

or phosphate, MES has a very low affinity for many divalent and trivalent metal ions. This

ensures that the buffer itself does not strip the essential metal cofactor from the enzyme's

active site, which would lead to inaccurate measurements of enzyme activity.

Q9: The reaction rate decreases at high MES buffer
concentrations. What is happening?
This phenomenon is likely due to buffer inhibition. While MES is generally inert, at very high

concentrations, its components can interact non-specifically with the enzyme, potentially

altering its conformation or interfering with substrate binding. This is often observed as an

increase in the Km or a decrease in the Vmax. If you observe this effect, you have exceeded

the optimal concentration range for your specific enzyme. Refer to the optimization protocol

(Q5) to select a lower concentration that does not cause inhibition.
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To cite this document: BenchChem. [Technical Support Center: Optimizing MES Buffer for
Enzyme Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1172083#optimizing-mes-buffer-concentration-for-
enzyme-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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